molecular formula C19H13N3O3S2 B2808147 N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797141-54-8

N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2808147
CAS No.: 1797141-54-8
M. Wt: 395.45
InChI Key: VOZVYXZLDYTXQU-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, belonging to a class of molecules known for their diverse biological activities. This oxalamide derivative features a distinct molecular architecture, with a molecular formula of C19H13N3O3S2 and a molecular weight of 395.5 g/mol . Its structure incorporates thiophene and cyanophenyl groups, which are common pharmacophores in drug discovery. The primary research application of this compound is rooted in its potential as a modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel . TRPM8 is a key receptor for cool sensory transduction, and its modulators are extensively investigated for their potential to provide cooling sensations, manage neuropathic pain, and treat various inflammatory conditions . As part of this structural class, this compound serves as a critical tool for researchers studying the physiology of sensory neurons and developing new therapeutic agents. Furthermore, closely related thiophene-oxalamide analogues have demonstrated promising in vitro biological activities, including potent cytotoxic effects against human cancer cell lines . Studies on similar compounds have shown IC50 values of less than 10 µM, suggesting a potential mechanism of action that may involve the induction of apoptosis . This makes the compound a valuable building block for researchers in oncology and chemical biology exploring new mechanisms to inhibit cancer cell proliferation. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c20-9-12-3-1-2-4-15(12)22-19(25)18(24)21-10-14-5-6-16(27-14)17(23)13-7-8-26-11-13/h1-8,11H,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZVYXZLDYTXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Studies have shown that thiophene derivatives exhibit significant anticancer properties. The oxalamide structure can enhance the bioavailability and efficacy of the compound against various cancer cell lines. For example, compounds similar to N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
    • Antimicrobial Properties : Thiophene derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the oxalamide group may contribute to this effect by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Material Science
    • Organic Photovoltaics : The compound's conjugated system makes it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored, showing promise for improving the efficiency of solar cells .
    • Sensors : Due to its electronic properties, this compound can be utilized in sensor technology, particularly for detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of thiophene-containing oxalamides. The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways . The structure-activity relationship (SAR) analysis revealed that modifications on the thiophene ring significantly affected potency.

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory focused on synthesizing various oxalamide derivatives, including this compound). The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as a new antimicrobial agent .

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer10
Compound BAntimicrobial32
This compoundAnticancer15

Table 2: Material Properties

PropertyValue
Absorption Wavelength (nm)450
Conductivity (S/m)0.01
Thermal Stability (°C)>250

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

The following table summarizes key structural features, synthesis yields, and biological activities of analogous oxalamides:

Compound Name Key Substituents Molecular Weight (LC-MS m/z) Biological Activity Synthesis Yield Metabolic Stability
Target Compound : N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide 2-cyanophenyl; thiophene-3-carbonyl-thiophen-2-ylmethyl Not reported Not reported Not reported Likely resistant to amide hydrolysis
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl; pyridin-2-yl-ethyl 409.28 (M+H+) Umami agonist Not reported Rapid metabolism, no amide hydrolysis
Compound 27 (N1-(4-chloro-3-fluorophenyl)-N2-((thiazolyl)(piperidinyl)methyl)oxalamide) 4-chloro-3-fluorophenyl; thiazolyl-piperidinyl 423.26 (M+H+) Antiviral (HIV entry inhibitor) 46% Not reported
Compound 9 (N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)thiazolyl)(piperidinyl)methyl)oxalamide) 4-chlorophenyl; 2-hydroxyethyl-thiazolyl-piperidinyl 437.30 (M+H+) Antiviral (HIV entry inhibitor) 55% Not reported
Compound 14 (N1-(4-chlorophenyl)-N2-((thiazolyl)(pyrrolidinyl)methyl)oxalamide) 4-chlorophenyl; thiazolyl-pyrrolidinyl 409.28 (M+H+) Antiviral (HIV entry inhibitor) 39% Not reported
Key Observations:

Substituent Diversity :

  • The target compound’s thiophene-3-carbonyl-thiophen-2-ylmethyl group distinguishes it from analogs with thiazolyl, piperidinyl, or pyridinyl substituents. This unique structure may confer distinct electronic properties and binding affinities.
  • S336 () and Compound 9 () highlight how substituents like methoxybenzyl or hydroxyethyl-thiazolyl influence functional outcomes (e.g., flavor vs. antiviral activity).

Synthesis and Yield :

  • Most analogs are synthesized via TBTU/TEA-mediated coupling in dichloromethane (DCM), followed by HCl deprotection and purification (e.g., 36–55% yields) . The target compound likely follows a similar route but with thiophene-based reactants.

Metabolic Stability: S336 undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that oxalamides with bulky or electron-withdrawing groups (e.g., the target compound’s cyano group) may resist hydrolysis .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Thiophene rings could reduce aqueous solubility relative to pyridinyl or hydroxyethyl groups in S336 or Compound 7.

Biological Activity

N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both cyanophenyl and thiophene moieties, which contribute to its unique chemical properties. The IUPAC name for this compound is N'-(2-cyanophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide, and it has the following chemical structure:

PropertyDetails
Molecular Formula C19H13N3O3S2
Molecular Weight 385.45 g/mol
CAS Number 1797141-54-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Cyanophenyl Intermediate : Reaction of a suitable precursor with cyanide.
  • Synthesis of the Thiophene Derivative : Utilizing methods such as the Gewald reaction.
  • Coupling Reaction : Combining the cyanophenyl intermediate with the thiophene derivative under specific conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, research highlighted its effects on breast cancer cell lines (MCF-7 and MDA-MB-468):

  • MTT Assays : These assays demonstrated that select compounds derived from similar frameworks exhibited notable cytotoxicity, suggesting potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors, altering their activity and leading to apoptotic pathways in cancer cells.

Antimicrobial Activity

Beyond its anticancer properties, there is emerging evidence suggesting that this compound may also possess antimicrobial activities. Studies have indicated:

  • Broad Spectrum Activity : The compound has shown effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies have evaluated the biological activity of compounds similar to this compound:

  • Breast Cancer Study : A study involving a series of thiophene derivatives found that compounds with similar structures displayed significant cytotoxic effects against breast cancer cell lines, supporting further investigation into their mechanisms .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thiophene-based compounds, revealing promising results against resistant bacterial strains.

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against MCF-7 and MDA-MB-468 cell lines; potential as lead pharmacological candidates .
Antimicrobial PropertiesEffective against various bacterial strains; requires further investigation into mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N1-(2-cyanophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise coupling : Synthesize intermediates separately (e.g., 2-cyanophenylamine and thiophene-3-carbonyl-thiophen-2-yl-methylamine) before oxalamide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • Yield optimization : Control reaction temperature (0–5°C for coupling steps), stoichiometry (1.2:1 molar ratio of acylating agent to amine), and solvent choice (DMF for solubility vs. DCM for reduced side reactions) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Analytical techniques :

  • NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm for cyanophenyl and thiophene groups) and oxalamide NH signals (δ 10.1–10.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • Mass spectrometry : Confirm molecular ion [M+H]+ via high-resolution ESI-MS (expected m/z ~480.1) and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitrile groups (C≡N at ~2220 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening protocols :

  • Anticancer activity : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values to reference drugs (e.g., carboplatin) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence-based assays. Use ATP-competitive binding protocols .
  • Solubility assessment : Determine logP values via shake-flask method (aqueous/organic phase partitioning) to predict bioavailability .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on target binding affinity?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with experimental IC₅₀ values for kinase inhibition .
  • Molecular docking : Use AutoDock Vina to simulate interactions with CD4-binding sites or HIV-1 gp120 (if applicable). Validate with mutagenesis studies .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the oxalamide backbone .

Q. What strategies mitigate side reactions during thiophene functionalization?

  • Experimental design :

  • Protecting groups : Temporarily block reactive sites (e.g., thiophene sulfur) with tert-butoxycarbonyl (Boc) groups during coupling steps .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for selective cross-coupling of thiophene moieties without disrupting cyanophenyl groups .
  • In situ monitoring : Employ HPLC-MS to detect intermediates and adjust reaction conditions in real time .

Q. How can conflicting cytotoxicity results across cell lines be systematically addressed?

  • Analysis framework :

  • Dose-response curves : Generate 8-point dilution series (1 nM–100 µM) to identify outlier cell lines. Use Hill slope analysis to compare efficacy .
  • Mechanistic studies : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • Metabolite profiling : Quantify intracellular ATP/ADP ratios via LC-MS to assess mitochondrial toxicity .

Key Notes

  • Avoid commercial suppliers (e.g., BenchChem) for sourcing; prioritize in-lab synthesis or PubChem-validated vendors .
  • Advanced questions emphasize mechanistic resolution (e.g., DFT for electronic effects) over descriptive analysis.
  • Contradictions in biological data require multi-omics validation (transcriptomics/metabolomics) to isolate mode of action .

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